ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a pyrazolo-pyrimidine derivative featuring a thioether linkage and a 3-chlorophenyl substituent. The compound combines a pyrazolo[3,4-d]pyrimidine core—a scaffold known for its pharmacological relevance as a purine analog—with a propanoate ester group. This structure is hypothesized to modulate solubility, bioavailability, and target binding, similar to other pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-5-11(17)7-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPGSAKCHPTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3-chlorobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate then reacts with ethyl acetoacetate under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation
Starting Materials: The pyrazolo[3,4-d]pyrimidine core and ethyl 2-bromopropanoate.
Reaction Conditions: The pyrazolo[3,4-d]pyrimidine core is treated with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether moiety undergoes nucleophilic displacement reactions under basic or acidic conditions. For example, the sulfur atom can be replaced by nitrogen or oxygen nucleophiles in the presence of alkyl halides or aryl boronic acids:
In one study, analogous pyrazolo[3,4-d]pyrimidines reacted with anilines in ethanol at reflux to yield 4-anilino derivatives via nucleophilic aromatic substitution (NAS) at the C4 position . The electron-withdrawing pyrimidine ring enhances susceptibility to such substitutions.
Ester Hydrolysis and Derivatives
The ethyl ester group is hydrolyzed under acidic or basic conditions to form carboxylic acids, which can be further functionalized:
The carboxylic acid intermediate serves as a precursor for amides or esters, enabling further structural diversification .
Oxidative Transformations
The thioether sulfur can undergo oxidation to sulfoxides or sulfones using agents like mCPBA or H₂O₂:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C to RT, 2 h | Sulfoxide derivative (R–S(=O)–R') | |
| H₂O₂, AcOH | 60°C, 4 h | Sulfone derivative (R–SO₂–R') |
Oxidation modulates electronic properties, potentially enhancing binding affinity in kinase inhibitors .
Heterocyclic Ring Functionalization
The pyrazolo[3,4-d]pyrimidine core participates in cyclization and cross-coupling reactions:
Chlorination at the C4 position facilitates further substitutions, while C6 functionalization broadens biological activity .
Biological Interaction via Covalent Modification
The compound inhibits kinases like Src and Bcr-Abl through covalent interactions:
| Target | Interaction | Affinity (IC₅₀) | Source |
|---|---|---|---|
| Src kinase | Hydrogen bonding with Glu310 and hydrophobic packing | 12–85 nM | |
| Bcr-Abl | Binding to ATP pocket via pyrimidine N1 and thioether sulfur | 25–150 nM |
The thioether linkage enhances membrane permeability, while the pyrimidine core mimics ATP’s purine moiety .
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate. For instance, a recent study highlighted that compounds with this scaffold significantly inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival. This inhibition enhances the sensitivity of cancer cells to ionizing radiation, suggesting a potential role in combination therapies for various cancers .
2. Antimicrobial Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth and viability .
Case Studies
Several case studies have documented the application of this compound in various experimental settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models when combined with radiation therapy. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics. |
| Study C | Molecular Docking | Computational studies indicated strong binding affinity to target proteins involved in cancer pathways, supporting experimental findings. |
Mechanism of Action
The mechanism of action of ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of the 3-chlorophenyl group enhances its binding affinity and specificity, while the thioether linkage provides additional sites for chemical modification and interaction.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Ester Group Modifications: The target compound’s propanoate ester (C₃H₅O₂) contrasts with the acetate ester (C₂H₃O₂) in compound 2q .
- Aromatic Substituents : The 3-chlorophenyl group in the target differs from fluorophenyl or benzo[d]oxazole moieties in analogs (e.g., 2s, 5). Chlorine’s electron-withdrawing nature may influence electronic properties and binding interactions .
- Heterocyclic Additions: Analogs like 3-{5-[5-amino... (1) incorporate thieno-thiophene systems, which could enhance π-π stacking interactions compared to the simpler pyrazolo-pyrimidine core .
Pharmacological and Physicochemical Properties
- Bioactivity : Pyrazolo[3,4-d]pyrimidines are established antitumor agents due to purine-mimetic behavior . The 3-chlorophenyl group in the target may enhance kinase inhibition, as seen in fluorophenyl analogs ().
- Solubility and Stability: The propanoate ester in the target may offer better hydrolytic stability than acetate esters (e.g., 2q), balancing solubility and metabolic resistance .
Biological Activity
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl substitution and an ethyl ester moiety. This unique configuration enhances its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 373.88 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. The compound can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on enzymes and receptors. This binding modulates various biological pathways involved in disease processes .
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties by inhibiting eukaryotic protein kinases. This compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 1.74 | |
| MCF-7 (breast cancer) | 0.95 | |
| A549 (lung cancer) | 2.50 | |
| PC-3 (prostate cancer) | 1.20 |
These results demonstrate its efficacy in inhibiting cell proliferation and suggest that the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli:
These findings indicate potential applications in treating infections, particularly in patients undergoing cancer therapy who are at increased risk of bacterial infections.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound is being explored for other therapeutic uses:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.
- Enzyme Inhibition : Its ability to inhibit specific enzymes involved in disease processes offers potential for developing new therapeutic strategies .
Case Study: Anticancer Efficacy
In a recent study involving xenograft mouse models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Case Study: Antimicrobial Potential
A clinical evaluation assessed the efficacy of this compound in combination with traditional antibiotics against resistant strains of bacteria. The results indicated that the compound enhanced the activity of β-lactam antibiotics like ampicillin against resistant S. aureus, suggesting potential for use in combination therapies .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate?
- Methodology : Optimize reaction conditions such as temperature, solvent, and catalyst. For example, heating intermediates (e.g., 50°C) with aqueous HCl during acid hydrolysis can improve solubility and reaction efficiency, as demonstrated in similar pyrazolo[3,4-d]pyrimidine syntheses . Column chromatography (ethyl acetate/hexane, 1:4) is effective for post-synthesis purification .
- Data Validation : Monitor reaction progress via TLC or HPLC and quantify yields using gravimetric analysis.
Q. What purification techniques are recommended for isolating this compound from byproducts?
- Methodology : Use recrystallization (e.g., 2-propanol) for crude product purification, followed by column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions . For polar impurities, consider solvent partitioning or preparative HPLC.
- Safety Note : Ensure proper fume hood use and personal protective equipment (PPE) during solvent handling .
Q. How can initial biological activity screening be designed for this compound?
- Methodology : Prioritize assays targeting purine-dependent pathways (e.g., kinase inhibition or antitumor proliferation assays), as pyrazolo[3,4-d]pyrimidines are purine analogs . Use cell lines sensitive to pyrimidine derivatives (e.g., HeLa or MCF-7) and validate results with dose-response curves.
Advanced Research Questions
Q. How can computational methods predict reactivity and guide experimental design for derivatives of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Integrate machine learning to analyze structural-activity relationships (SAR) and prioritize derivatives with optimized binding affinity . Tools like Gaussian or ORCA are recommended for energy profiling.
- Case Study : ICReDD’s approach combines computational modeling, experimental data, and information science to reduce trial-and-error in reaction optimization .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidines?
- Methodology : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardize protocols (e.g., ATP concentration in kinase assays). Analyze structural variations (e.g., substituents on the 3-chlorophenyl group) that may alter target selectivity .
- Data Integration : Use cheminformatics platforms (e.g., Schrödinger Suite) to correlate molecular descriptors with activity trends .
Q. What advanced characterization techniques are critical for confirming the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability studies (e.g., pH 2–9 buffers at 37°C) with LC-MS monitoring. Use NMR (¹H/¹³C) to detect degradation products and DSC/TGA for thermal stability profiling .
- Challenge : Address discrepancies between in vitro stability and in vivo pharmacokinetics by simulating biological matrices (e.g., plasma protein binding assays).
Methodological Best Practices
Q. What safety protocols are essential during handling and storage?
- Guidelines : Use PPE (gloves, goggles, lab coats) and avoid skin contact. Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous material channels .
Q. How can chemical software enhance data reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
